molecular formula C17H16INO B3912128 3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one

3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one

Cat. No. B3912128
M. Wt: 377.22 g/mol
InChI Key: OZBWMKUXDHFFFT-LFYBBSHMSA-N
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Description

The compound “3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one” is a chalcone derivative . Chalcones are a class of compounds with strong electron donor-acceptor interactions in which donor and acceptor moieties are separated by a keto-vinyl bridge .


Synthesis Analysis

The synthesis of similar chalcone derivatives has been reported in the literature. For instance, a new chalcone derivative (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP) was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .


Molecular Structure Analysis

The molecular structure of similar chalcone derivatives has been characterized using spectral (IR, 1HNMR & 13CNMR) and X-ray crystallographic data . The spectral and photophysical properties of these compounds have been investigated comprehensively .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar chalcone derivatives have been studied. For instance, the compound 3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol has a flash point of 157.6±22.4 °C, an index of refraction of 1.584, and a molar refractivity of 53.3±0.4 cm^3 .

Scientific Research Applications

Nonlinear Optical Properties

3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one, a novel chalcone derivative, has been explored for its nonlinear optical properties. Studies using z-scan technique with nanosecond laser pulses at 532 nm revealed that this compound exhibits a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with increased excitation intensity. This property suggests potential applications in optical device technologies like optical limiters (Rahulan et al., 2014).

Optical and Fluorescent Properties

Research on the synthesis and characterization of 3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one derivatives has demonstrated their promising optical properties. Studies on a similar compound, (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, indicated solvatochromic properties and potential applications as fluorescent probes in various solvents. These findings suggest the broader applicability of this chemical class in developing optical materials (Khan et al., 2016).

Antimicrobial Activity

3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one and its derivatives have been investigated for their antimicrobial properties. Synthesis under microwave irradiation resulted in N, N-dimethylaniline-containing pyrazole derivatives, which demonstrated notable antibacterial and antifungal activities. This implies a potential use of these compounds in pharmaceuticals and as antimicrobial agents (Swarnkar et al., 2014).

Photophysical Studies

Another study focused on the photophysical properties of dimethylamino chalcones, including 3-(4-(Dimethylamino) phenyl)-1-(4,3 di-substituted phenyl)-(2E) - propen -1-one chalcones. The influence of functional groups and solvents on their absorption, fluorescence, Stokes shift, and amplified spontaneous emission (ASE) was investigated. The results indicated that these compounds can have a significant impact on the development of advanced optical materials due to their large Stokes shifts and tunable ASE properties (Ibnaouf et al., 2018).

Fluorescent Chemosensor Applications

A study on a similar compound, 3-(4-(dimethylamino)phenyl)-1-(5-methyl-1-(naphthalen-1-yl)-1 H -1,2,3-triazol-4-yl)prop-2-en-1-one, revealed its application as a fluorescent chemosensor. The compound exhibited selective, sensitive, and reversible fluorescence behavior for detecting Fe+3 ions, highlighting its potential in creating sensitive detection systems for specific metal ions (Singh et al., 2014).

ConclusionThe research on 3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one and its derivatives highlights their versatile applications in fields such as optical technology

Scientific Research Applications of 3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one

Nonlinear Optical Properties

3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one has been studied for its nonlinear optical properties. It demonstrates a transition from saturable to reverse saturable absorption with varying laser intensities, indicating potential use in optical devices like limiters (Rahulan et al., 2014).

Optical and Fluorescent Properties

This compound, along with its derivatives, has been explored for its solvatochromic properties and as a fluorescent probe. It undergoes significant solubilization in various solvents, suggesting potential as a chemical sensor (Khan et al., 2016).

Antimicrobial Activity

Its derivatives have shown antimicrobial properties, particularly when synthesized with hydrazine hydrate and related hydrazides, indicating potential pharmaceutical applications (Swarnkar et al., 2014).

Photophysical Studies

The compound's derivatives, when substituted on the phenyl ring, exhibit varied photophysical properties, including absorption, fluorescence, and amplified spontaneous emission. These properties suggest their suitability as laser dyes or optical materials (Ibnaouf et al., 2018).

Fluorescent Chemosensor Applications

3-(4-(dimethylamino)phenyl)-1-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one, a related compound, acts as a selective and sensitive fluorescent chemosensor for Fe+3 ions, indicating its use in detecting specific metal ions (Singh et al., 2014).

Future Directions

The future directions for the study of chalcone derivatives could include further investigation of their photophysical properties and potential applications in diverse fields such as sensing, organic light-emitting diodes, laser, and fluorescent dyes . Additionally, their interaction with colloidal silver nanoparticles (AgNPs) could be studied in more detail .

properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBWMKUXDHFFFT-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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